BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

HDAC inhibition Epigenetics Cancer therapeutics

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide (CAS 942005-52-9) is a synthetic small molecule (MW 354.4 g/mol, formula C20H22N2O4) that integrates an N-acetyl-1,2,3,4-tetrahydroquinoline core with a 2-(2-methoxyphenoxy)acetamide side chain. This structural architecture places the compound at the intersection of two privileged chemotypes: the tetrahydroquinoline scaffold, which has established precedent in HDAC inhibition and GPCR modulation , and the 2-phenoxyacetamide motif, identified through crystallographic fragment screening as a ligand for the Wnt-depalmitoleating enzyme NOTUM.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 942005-52-9
Cat. No. B2703686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
CAS942005-52-9
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C20H22N2O4/c1-14(23)22-11-5-6-15-12-16(9-10-17(15)22)21-20(24)13-26-19-8-4-3-7-18(19)25-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,21,24)
InChIKeyWVUVBLRYYVQYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

942005-52-9: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide – Compound Profile & Procurement Essentials


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide (CAS 942005-52-9) is a synthetic small molecule (MW 354.4 g/mol, formula C20H22N2O4) that integrates an N-acetyl-1,2,3,4-tetrahydroquinoline core with a 2-(2-methoxyphenoxy)acetamide side chain . This structural architecture places the compound at the intersection of two privileged chemotypes: the tetrahydroquinoline scaffold, which has established precedent in HDAC inhibition and GPCR modulation [1], and the 2-phenoxyacetamide motif, identified through crystallographic fragment screening as a ligand for the Wnt-depalmitoleating enzyme NOTUM [2]. The compound is commercially available from specialty chemical suppliers at research-grade purity (typically 95%), positioning it as a candidate for hit-to-lead optimization, chemical biology probe development, and focused library design .

Why Generic 1-Acetyl-Tetrahydroquinoline or Phenoxyacetamide Analogs Cannot Substitute for 942005-52-9


The biological and physicochemical profile of tetrahydroquinoline derivatives is exquisitely sensitive to the nature and position of substituents on both the core scaffold and the acetamide side chain. Within the N-acyl-6-sulfonamide-tetrahydroquinoline series, minor structural modifications have been shown to shift the balance between transrepression and transactivation activity at the glucocorticoid receptor by over 100-fold [1]. Similarly, in the 2-phenoxyacetamide NOTUM inhibitor series, optimization of the aryl ether substituent transformed a modest fragment hit (IC50 = 33 μM) into potent leads with sub-100 nM activity [2]. The target compound's unique combination—an N-1 acetyl group on the tetrahydroquinoline core coupled with a 2-methoxyphenoxy acetamide at the 6-position—creates a hydrogen-bonding and steric environment distinct from analogs bearing sulfonamide, tolyl, or unsubstituted phenoxy groups. These differences are expected to translate into divergent target engagement, selectivity, and ADME properties, making direct substitution with closely related analogs scientifically unjustified without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for 942005-52-9 Against Closest Structural Analogs


HDAC1 Inhibitory Potency: Tetrahydroquinoline Scaffold Benchmarking Against Reference Inhibitors

Within the tetrahydroquinoline chemotype disclosed in US Patent 9,216,962, multiple N-substituted analogs demonstrate low nanomolar HDAC1 inhibition. The closest analog with a 6-position substitution, CFH367 (N-acyl-tetrahydroquinoline scaffold), exhibits an HDAC1 IC50 of 22 nM under standardized fluorogenic assay conditions using Ac-Lys-Tyr-Lys(Ac)-AMC substrate [1]. While direct experimental data for 942005-52-9 are not yet publicly disclosed, its structural alignment with the CFH series positions it within a scaffold space characterized by potent Class I HDAC engagement. The 2-methoxyphenoxy acetamide moiety at the 6-position is anticipated to modulate isoform selectivity relative to the reference pan-HDAC inhibitor SAHA (vorinostat, HDAC1 IC50 ≈ 10 nM but with broad Class I/II activity) [2]. This represents a class-level inference requiring confirmatory testing.

HDAC inhibition Epigenetics Cancer therapeutics

NOTUM Inhibition Potential: 2-Phenoxyacetamide Pharmacophore Alignment with X-Ray Fragment Screening Data

The 2-(2-methoxyphenoxy)acetamide moiety in 942005-52-9 directly maps onto the 2-phenoxyacetamide pharmacophore identified through crystallographic fragment screening of the NOTUM palmitoleate pocket. The unadorned 2-phenoxyacetamide fragment 3 binds NOTUM with an IC50 of 33 μM in a biochemical assay [1]. Structure-based optimization of this fragment, guided by X-ray co-crystal structures (PDB 6R8R, 6R8P), has yielded potent inhibitors such as indazole 38 (IC50 = 0.032 μM) and isoquinoline 45 (IC50 = 0.085 μM) through modifications at the aryl ether position [1]. The 2-methoxy substituent on the phenoxy ring of 942005-52-9 introduces an ortho-electron-donating group capable of modulating the electron density of the aromatic ring and potential hydrogen-bonding interactions within the palmitoleate pocket, features that have not been systematically explored in the published NOTUM SAR [1]. This represents a class-level inference based on pharmacophore alignment.

Wnt signaling NOTUM inhibition Fragment-based drug discovery

Structural Differentiation from N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide: Electronic and Steric Contrast

The closest commercially available structural analog, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide (CAS not specified; benchchem catalog B2449540), replaces the 2-methoxyphenoxy ether linkage with a direct m-tolyl acetamide . This substitution eliminates the ether oxygen and the ortho-methoxy group, resulting in (i) loss of a hydrogen-bond acceptor site, (ii) altered conformational flexibility (the -O-CH2-C(=O)- linker in 942005-52-9 permits torsional degrees of freedom absent in the rigid m-tolyl analog), and (iii) different electronic character of the aromatic ring (electron-donating methoxy vs. weakly electron-donating methyl). In the NOTUM inhibitor series, replacement of the ether oxygen with a direct aryl linkage dramatically reduced potency (>100-fold), underscoring the functional importance of this structural feature [1]. The methoxy group additionally modulates lipophilicity (calculated XLogP3 ≈ 2.1 for 942005-52-9 vs. estimated 2.8 for the m-tolyl analog) and may influence metabolic stability through altered CYP450 oxidation susceptibility [2].

Structure-activity relationship Bioisosterism Medicinal chemistry

Antiproliferative Benchmarking: Tetrahydroquinoline-6-yl Acetamide Class Activity Against Cancer Cell Lines

Tetrahydroquinoline-6-yl derivatives bearing acetamide side chains have demonstrated antiproliferative activity across multiple cancer cell lines. In a focused series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide exhibited an IC50 of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line, representing the most potent compound within that SAR study [1]. Separately, tetrahydroquinoline sulfonamide analogs bearing an N-1 acetyl group have shown IC50 values ranging from 2.5 to 12.5 μg/mL against cancer cell lines, outperforming the reference chemotherapeutic doxorubicin (IC50 = 37.5 μg/mL) by 3- to 15-fold . While 942005-52-9 has not been directly tested in these specific antiproliferative assays, its core scaffold and substitution pattern are consistent with the structural determinants associated with cytotoxicity in the tetrahydroquinoline class. The presence of the 2-methoxyphenoxy acetamide at the 6-position distinguishes it from both the naphthyl acetamide series (different aromatic capping group) and the sulfonamide series (different linker chemistry), potentially translating into a distinct cellular target engagement profile [2].

Anticancer activity Cytotoxicity Tetrahydroquinoline derivatives

Procurement and Synthetic Tractability Advantage Over Custom Synthesis of Bespoke Analogs

942005-52-9 is commercially stocked by at least two specialty chemical suppliers (A2B Chem, Cat# BI84998 ) with typical purity of 95%. In contrast, closest structural analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide and N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide are listed primarily on catalog aggregator platforms without confirmed stock availability or require custom synthesis with lead times exceeding 4–6 weeks . For procurement-driven workflows—including high-throughput screening, focused library assembly, and SAR expansion—immediate availability of 942005-52-9 translates into a minimum 4-week acceleration of experimental timelines relative to custom synthesis of a bespoke analog, with associated cost savings of approximately 60–80% when comparing catalog pricing to custom synthesis quotes for 100 mg scale .

Chemical procurement Commercial availability Lead time

Recommended Application Scenarios for 942005-52-9 Based on Differentiated Evidence


HDAC Inhibitor Focused Library Expansion for Isoform Selectivity Profiling

Given the tetrahydroquinoline scaffold's established HDAC1 inhibitory activity in the 22–107 nM range [1], 942005-52-9 serves as a non-hydroxamic acid chemotype for expanding focused HDAC libraries. Its 2-methoxyphenoxy acetamide side chain may confer Class I isoform selectivity distinct from pan-inhibitors like SAHA, making it a candidate for chemoproteomics-based selectivity profiling (e.g., HDAC1 vs. HDAC3 vs. HDAC6). Inclusion in a panel of 6-substituted tetrahydroquinoline analogs would enable systematic SAR exploration around the acetamide linker and aryl ether substitution, addressing a gap in the current understanding of how 6-position modifications influence HDAC isozyme selectivity.

NOTUM/Wnt Pathway Chemical Probe Development

The 2-phenoxyacetamide motif in 942005-52-9 aligns with the NOTUM pharmacophore validated through X-ray crystallography (PDB 6R8R) [2]. The ortho-methoxy substituent represents an unexplored vector in published NOTUM SAR, offering an opportunity to probe whether electron-donating groups at this position enhance potency beyond the 33 μM fragment baseline. Application scenarios include: (i) biochemical NOTUM inhibition assays with recombinant enzyme, (ii) cellular Wnt reporter assays (e.g., TOPFlash) to assess functional Wnt pathway restoration, and (iii) co-crystallization trials to determine the binding mode of the methoxy-bearing phenoxyacetamide in the palmitoleate pocket.

Antiproliferative Screening Cascade with Built-In Comparator Benchmarking

The tetrahydroquinoline-6-yl acetamide class has demonstrated antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 0.6 μM to 12.5 μg/mL depending on substitution [3]. Integrating 942005-52-9 into a medium-throughput antiproliferative screen (e.g., NCI-60 or a focused panel of solid tumor and hematologic malignancy lines) would enable direct benchmarking against the naphthyl acetamide analog (NPC-TW01 IC50 = 0.6 μM) and doxorubicin (IC50 = 37.5 μg/mL). The resulting data would establish whether the 2-methoxyphenoxy substitution confers cell-line-specific potency advantages relative to other 6-substituted tetrahydroquinoline derivatives.

Physicochemical Property-Driven Hit Triage in Multi-Parameter Optimization Workflows

With a calculated XLogP3 of approximately 2.1 and five hydrogen-bond acceptor sites [4], 942005-52-9 occupies favorable physicochemical space for oral bioavailability according to Lipinski and Veber rule criteria. Its lower lipophilicity compared to the m-tolyl analog (ΔXLogP ≈ -0.7) [4] suggests superior aqueous solubility, which can be experimentally validated via kinetic solubility assays (e.g., PBS pH 7.4, simulated gastric fluid). In a multi-parameter optimization (MPO) workflow targeting CNS or oncology indications, these properties position 942005-52-9 as a starting point with a favorable developability profile relative to more lipophilic tetrahydroquinoline analogs, potentially reducing the number of optimization cycles required to achieve target candidate profile criteria.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.